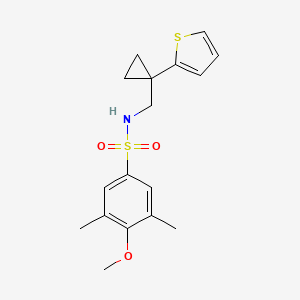

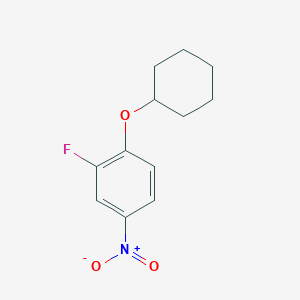

4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often begins with the reaction of an amine with a sulfonyl chloride in the presence of a base, as seen in the studies where 4-methoxyphenethylamine reacted with 4-methylbenzenesulfonyl chloride or benzenesulfonyl chloride to yield N-(4-methoxyphenethyl)-4-methylbenzensulfonamide and N-(4-methoxyphenethyl)benzenesulfonamide, respectively . These parent molecules were further reacted with various alkyl or aralkyl halides to produce a series of new sulfonamides. The use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as an activator or base was common in these syntheses. The structural characterization of these derivatives was confirmed by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using spectroscopic methods. For instance, Schiff base derivatives have been characterized by MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible techniques, revealing the existence of enol-imine forms in both solid state and solution . The crystal structure of one such compound was determined, showing it crystallizes in the monoclinic space group .

Chemical Reactions Analysis

Sulfonamide derivatives have been evaluated for their reactivity in various biological assays. For example, some derivatives have shown inhibitory activity against acetylcholinesterase, with one compound demonstrating competitive inhibition and forming an irreversible enzyme-inhibitor complex . Another study found a sulfonamide derivative to be a highly selective chemosensor for Ag(+) ions, with a strong fluorescent enhancement upon binding due to increased intramolecular charge transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure and substituents. For instance, the introduction of various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties can influence the compounds' cytotoxicity and enzyme inhibitory effects . The inhibitory effects on carbonic anhydrase and cytotoxicity against tumor cells have been a focus in several studies, with some compounds showing promising results . Additionally, the selectivity and potency of these compounds as inhibitors of specific enzymes or receptors have been highlighted, such as the high-affinity inhibition of kynurenine 3-hydroxylase and the selective inhibition of the CB2 receptor .

Applications De Recherche Scientifique

Photodynamic Therapy and Photosensitizing Applications

Photodynamic Therapy for Cancer : This compound shows promise in photodynamic therapy, particularly for cancer treatment. Its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it a viable candidate as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).

Spectroscopic and Photophysical Properties : The compound's spectroscopic, photophysical, and photochemical properties have been explored, indicating its potential for photocatalytic applications and as a photosensitizer in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).

Medicinal Chemistry and Drug Development

Cytotoxicity and Tumor Specificity : Some derivatives of this compound have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Their potential as carbonic anhydrase inhibitors is also noted (Gul et al., 2016).

Antimicrobial and Antifungal Properties : Certain derivatives exhibit antimicrobial and antifungal activities, suggesting their potential use in treating bacterial and fungal infections (Zareef et al., 2007).

Chemical Synthesis and Characterization

Chemical Structure Analysis : Studies have been conducted on the crystal structures of related benzenesulfonamide derivatives, providing insights into their molecular configurations and interactions (Rodrigues et al., 2015).

Synthesis and Characterization : The synthesis and characterization of new benzenesulfonamides and their derivatives, focusing on their physicochemical properties, have been explored in several studies, demonstrating their potential in various chemical and pharmacological applications (Al-Hourani et al., 2016).

Propriétés

IUPAC Name |

4-methoxy-3,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c1-12-9-14(10-13(2)16(12)21-3)23(19,20)18-11-17(6-7-17)15-5-4-8-22-15/h4-5,8-10,18H,6-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQXBYINEFSYIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)

![4-[(3-Methoxycyclobutyl)methylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B2500299.png)

![N-(3-methoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2500304.png)

![N-(3-morpholin-4-ylpropyl)-2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2500305.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)

![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)